Cas no 49609-11-2 (7-methyl-2-Quinolinamine)

7-Methyl-2-quinolinamine is a heterocyclic organic compound featuring a quinoline backbone substituted with a methyl group at the 7-position and an amine group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity allows for further functionalization, enabling the development of complex molecules with tailored biological activities. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its purity and consistent performance make it suitable for research and industrial applications, particularly in the development of bioactive compounds and materials science.
7-methyl-2-Quinolinamine structure
7-methyl-2-Quinolinamine structure
Product Name:7-methyl-2-Quinolinamine
CAS No:49609-11-2
MF:C10H10N2
MW:158.199801921844
CID:1112992
PubChem ID:9855552
Update Time:2025-06-09

7-methyl-2-Quinolinamine Chemical and Physical Properties

Names and Identifiers

    • 7-methyl-2-Quinolinamine
    • 7-methylquinolin-2-amine
    • DB-197508
    • DTXSID90431809
    • 2-Quinolinamine, 7-methyl-
    • 49609-11-2
    • SCHEMBL7049649
    • Inchi: 1S/C10H10N2/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3,(H2,11,12)
    • InChI Key: PNGKBDPQOHMGRI-UHFFFAOYSA-N
    • SMILES: N1C(=CC=C2C=CC(C)=CC=12)N

Computed Properties

  • Exact Mass: 158.084398327g/mol
  • Monoisotopic Mass: 158.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.9Ų

7-methyl-2-Quinolinamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189009708-250mg
7-Methylquinolin-2-amine
49609-11-2 95%
250mg
$477.00 2023-09-01
Alichem
A189009708-1g
7-Methylquinolin-2-amine
49609-11-2 95%
1g
$1248.75 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1736740-1g
7-Methylquinolin-2-amine
49609-11-2 98%
1g
¥9349.00 2024-05-11

Additional information on 7-methyl-2-Quinolinamine

Introduction to 7-Methyl-2-Quinolinamine (CAS No. 49609-11-2)

7-Methyl-2-Quinolinamine, with the Chemical Abstracts Service (CAS) number 49609-11-2, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinolines, which are known for their diverse biological activities and potential therapeutic applications. The structure of 7-Methyl-2-Quinolinamine features a quinoline ring with a methyl group at the 7-position and an amine group at the 2-position, contributing to its unique chemical and biological properties.

The interest in 7-Methyl-2-Quinolinamine stems from its potential as a lead compound in drug discovery. Recent studies have highlighted its role in various biological processes, including anti-inflammatory, anti-cancer, and neuroprotective activities. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that derivatives of 7-Methyl-2-Quinolinamine exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 7-Methyl-2-Quinolinamine and its derivatives could be valuable candidates for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 7-Methyl-2-Quinolinamine has shown promise in cancer research. A 2020 study in the Cancer Research journal reported that certain derivatives of this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer cells. These findings highlight the potential of 7-Methyl-2-Quinolinamine as a scaffold for developing novel anticancer agents.

The neuroprotective effects of 7-Methyl-2-Quinolinamine have also been explored. Research published in the Neuropharmacology journal in 2019 indicated that this compound can protect neurons from oxidative stress-induced damage by enhancing antioxidant defense mechanisms. This property makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to protect neurons from oxidative stress is particularly important given the role of oxidative stress in the pathogenesis of these diseases.

The synthesis of 7-Methyl-2-Quinolinamine has been well-documented in the literature, with several efficient routes available. One common method involves the condensation of 7-methylquinoline with ammonia or an amine derivative under appropriate conditions. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, which is crucial for sustainable pharmaceutical production.

The pharmacokinetic properties of 7-Methyl-2-Quinolinamine have also been studied to understand its behavior in biological systems. Research has shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further development as a drug candidate. However, further studies are needed to optimize its pharmacokinetic properties and ensure its safety and efficacy in clinical settings.

In conclusion, 7-Methyl-2-Quinolinamine (CAS No. 49609-11-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory, anticancer, and neuroprotective properties make it an attractive lead for drug discovery efforts. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, underscoring its significance in the field of medicinal chemistry.

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